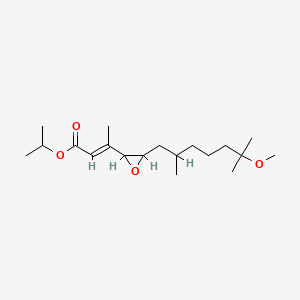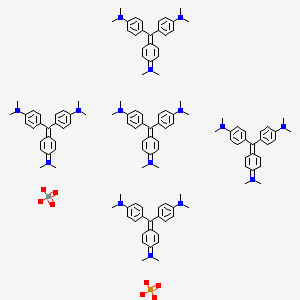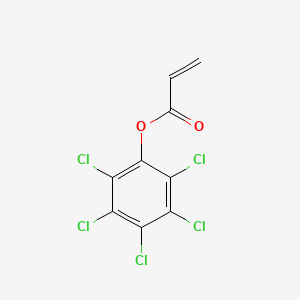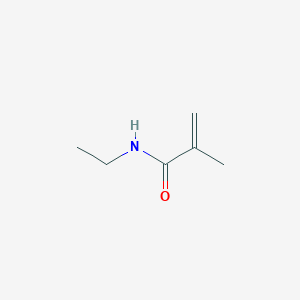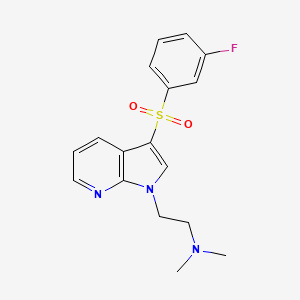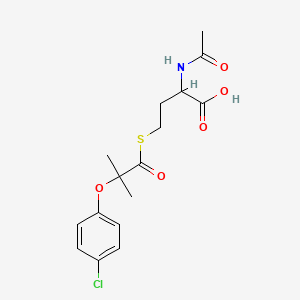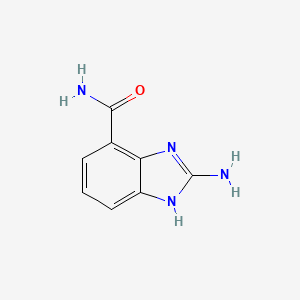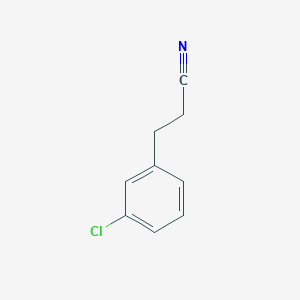![molecular formula C10H6ClN3 B1625177 4-Chlor-1H-imidazo[4,5-c]chinolin CAS No. 132206-92-9](/img/structure/B1625177.png)
4-Chlor-1H-imidazo[4,5-c]chinolin
Übersicht
Beschreibung
4-Chloro-1H-imidazo[4,5-c]quinoline is a chemical product that has been used as a photosynthetic activator in weed science and pest control . It has been shown to significantly increase the growth rate of wheat, soybean, and oilseed crops .
Synthesis Analysis
A series of imidazo[4,5-c]quinoline derivatives was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-nitroquinoline as intermediate and Suzuki reaction and closure of the imidazolinone ring with triphosgene as key steps .Molecular Structure Analysis
The molecular structure of 4-chloro-1H-imidazo[4,5-c]quinoline consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 .Chemical Reactions Analysis
In the synthesis of imidazo[4,5-c]quinoline derivatives, an iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions . This process affords a variety of imidazo[1,5-a]quinolines with moderate to good yields .Physical And Chemical Properties Analysis
4-Chloro-1H-imidazo[4,5-c]quinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 259.74 . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Immunmodulatorische Medikamente
4-Chlor-1H-imidazo[4,5-c]chinolin-Derivate sind für ihre immunmodulatorischen Eigenschaften bekannt. Sie wirken, indem sie an Toll-like-Rezeptoren 7 und 8 (TLR7/TLR8) auf dendritischen Zellen binden, die für die Einleitung von Immunantworten entscheidend sind . Diese Bindung kann die Produktion von Interferon (IFN)-alpha induzieren, einem wichtigen Zytokin in der antiviralen Abwehr . Die Fähigkeit der Verbindung, das Immunsystem zu modulieren, macht sie zu einem wertvollen Kandidaten für die Entwicklung von Behandlungen für Virusinfektionen und bestimmte Krebsarten.
Antivirale Therapeutika
Die Derivate der Verbindung wurden auf ihre antiviralen Aktivitäten untersucht. Als Teil der Imidazoquinolin-Familie können sie als kleine niedermolekulare Immunantwortmodifikatoren fungieren, die starke antivirale Eigenschaften aufweisen . Dies macht sie besonders interessant für die Forschung nach neuen antiviralen Medikamenten, die möglicherweise eine Vielzahl von Viruserkrankungen behandeln könnten.
Antikrebsmittel
Untersuchungen haben gezeigt, dass this compound-Derivate möglicherweise Antikrebsaktivitäten besitzen. Ihr Mechanismus beinhaltet die Modulation von Immunantworten, was zur Unterdrückung des Tumorwachstums und der Proliferation beitragen kann . Die Erforschung dieser Verbindungen in der Onkologie könnte zu neuen therapeutischen Optionen für die Krebsbehandlung führen.
PI3K/mTOR-Inhibition
Einige Derivate von this compound wurden auf ihr Potenzial als PI3K/mTOR-Inhibitoren untersucht . Diese Signalwege sind entscheidend für das Zellwachstum und das Überleben, und ihre Inhibition ist eine vielversprechende Strategie für die Krebstherapie. Die Rolle der Verbindung in diesem Zusammenhang besteht darin, ein Gerüst für die Herstellung potenterer und selektiverer Inhibitoren bereitzustellen.
Antimikrobielle Anwendungen
Die bioaktive Natur des Imidazoquinolinkerns macht ihn zu einem wichtigen Akteur bei der Entwicklung antimikrobieller Mittel. Mitglieder dieser Klasse haben sich gegen eine Reihe von mikrobiellen Krankheitserregern als wirksam erwiesen und bieten eine Plattform für die Synthese neuer antimikrobieller Medikamente .
Toll-like-Rezeptor-Agonisten
This compound ist eine wichtige Strukturkomponente bei der Synthese von TLR7-Agonisten . Diese Agonisten können angeborene Immunantworten stimulieren und finden Anwendung in der Entwicklung von Vakzine-Adjuvanzien, insbesondere zur Steigerung der Wirksamkeit von Impfstoffen gegen respiratorische Viren.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The structural requirements for allosteric enhancement at the A3AR were distinct from the requirements to inhibit equilibrium binding . Thus, future research could focus on preparing allosteric enhancers of the human A3AR that have an improved allosteric effect in comparison to the inhibition of equilibrium binding at the orthosteric site .
Eigenschaften
IUPAC Name |
4-chloro-3H-imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUAAUCZDOPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467495 | |
| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132206-92-9 | |
| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



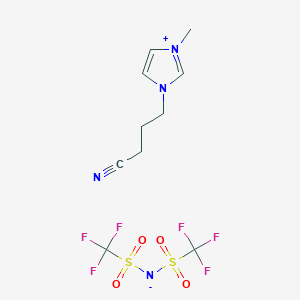
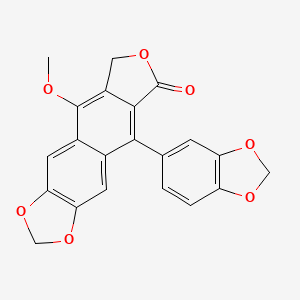

![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)
